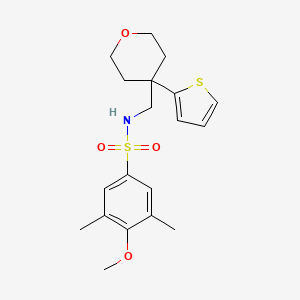
4-methoxy-3,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a dimethyl group, a thiophene ring, a tetrahydro-2H-pyran ring, and a benzenesulfonamide group . These groups could potentially confer a variety of chemical properties and reactivities to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and tetrahydro-2H-pyran rings would likely contribute significantly to the compound’s overall shape and electronic structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and sulfonamide groups could affect its solubility, while the multiple ring structures could influence its stability and reactivity .科学的研究の応用
Photodynamic Therapy Applications
A study on zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including Schiff base, highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy, indicating their potential use as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Enzyme Inhibition
New benzenesulfonamides synthesized for bioactivity studies showed potential as carbonic anhydrase inhibitors and exhibited interesting cytotoxic activities. These findings suggest their crucial role in further anti-tumor activity studies, indicating that similar compounds could be explored for their efficacy in cancer therapy and enzyme inhibition mechanisms (Gul et al., 2016).
Material Science and Photocatalytic Applications
Research into the synthesis, characterization, and photophysicochemical properties of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents suggests potential applications in photocatalytic processes. The study highlights the compound's suitability for photocatalytic applications due to its photosensitizing abilities, which are essential for environmental and materials science research (Öncül, Öztürk, & Pişkin, 2021).
Antibacterial Agents
A study on the synthesis of new benzenesulfonamides as antibacterial agents against Escherichia coli highlighted the potential of these compounds to act as effective inhibitors of bacterial strains. This suggests that structurally related compounds, including 4-methoxy-3,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, could be explored for their antibacterial properties (Abbasi et al., 2019).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
特性
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S2/c1-14-11-16(12-15(2)18(14)23-3)26(21,22)20-13-19(6-8-24-9-7-19)17-5-4-10-25-17/h4-5,10-12,20H,6-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNMARHGZCBHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

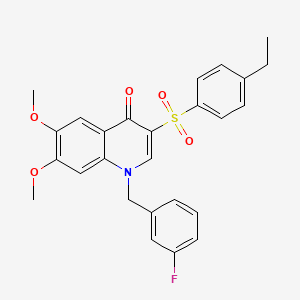
![3-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2590592.png)

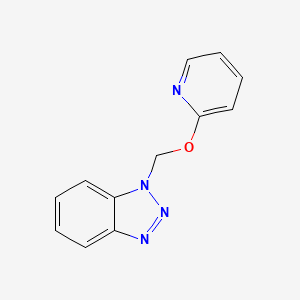
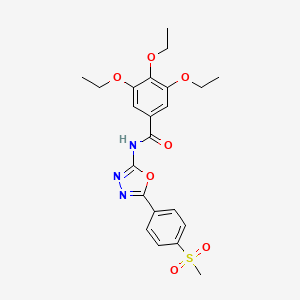
![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2590598.png)
![2-(3-Chlorophenyl)-4-(((2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2590599.png)
![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2590600.png)
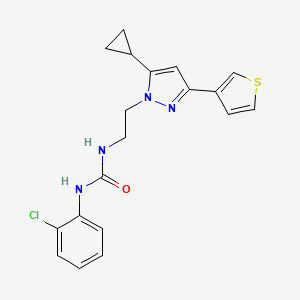
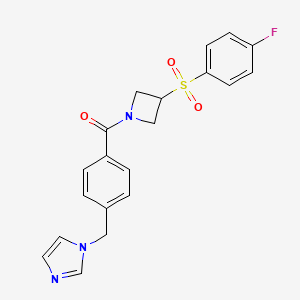
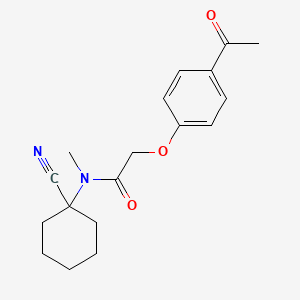

![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2590608.png)
